3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine
Description
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-amine (CAS: 1310244-38-2) is a pyrazole-derived amine characterized by a propan-1-amine chain attached to the 4-position of a 1-ethyl-substituted pyrazole ring. With a molecular formula of C₈H₁₅N₃ and molecular weight 153.23 g/mol, it exhibits high purity (98%) as reported in commercial sources . This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules, though its specific pharmacological applications remain underexplored in the provided evidence.
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-11-7-8(6-10-11)4-3-5-9/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKLFZGWYFDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, a compound characterized by its unique pyrazole structure, has attracted attention in pharmaceutical research due to its potential biological activities. This article will explore the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₃, with a molecular weight of approximately 165.22 g/mol. The presence of the ethyl group attached to the pyrazole nitrogen and the propan-1-amine moiety contributes to its chemical reactivity and biological potential. The compound's structure allows for interactions with biological targets, which is crucial for its pharmacological applications .
Biological Activities
Research indicates that compounds with a pyrazole core often exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The mechanism likely involves inhibition of bacterial growth, as seen in related pyrazole derivatives .
- Anticancer Potential : Some studies have focused on the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various downstream effects that contribute to its antimicrobial and anticancer activities .
Antimicrobial Evaluation
A study conducted on pyrazole derivatives indicated that compounds structurally similar to 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amines exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity .
Anticancer Activity
In vitro studies have shown that certain pyrazole derivatives can significantly reduce cell viability in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The results indicated that these compounds could induce apoptosis in cancer cells at low concentrations, highlighting their potential as therapeutic agents .
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations
Impact of Heterocyclic Core :
- Pyrazole vs. Pyrazine/Pyridine/Imidazole:
- The pyrazole ring in the target compound provides distinct electronic and steric properties compared to pyrazine (OCM-31) or pyridine (OCM-33). Pyrazoles are known for hydrogen-bonding capacity due to the N–H group, which may enhance target binding in biological systems.
Role of Substituents :
- Trifluoromethyl Groups : The trifluoromethyl-substituted analog (C₁₂H₁₆F₃N₅) shows increased molecular weight (287.29 vs. 153.23) and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Ethyl Group : The ethyl substituent on the pyrazole ring in the target compound likely improves metabolic stability compared to unsubstituted pyrazoles.
Amine Chain Variations: The propan-1-amine chain in the target compound is a common feature in CNS-targeting drugs (e.g., histamine H3 ligands in ).
Purity and Synthetic Feasibility :
- The target compound’s high purity (98%) contrasts with lower yields in analogs like OCM-31 (20%) and OCM-33 (35%), suggesting optimized synthetic protocols for pyrazole derivatives .
Preparation Methods
Pyrazole Core Preparation
The pyrazole ring with the 1-ethyl substituent is typically prepared via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds, followed by selective alkylation at the N1 position with ethyl halides or ethylating agents under controlled conditions.
Introduction of the Propan-1-amine Side Chain
The propan-1-amine moiety is introduced via nucleophilic substitution or reductive amination strategies. A common approach involves:
- Starting from a 4-halopyrazole intermediate (e.g., 4-bromopyrazole)
- Performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) with a suitable precursor bearing the propan-1-amine or its protected form
- Alternatively, the side chain can be introduced by alkylation of the pyrazole ring with a protected 3-bromopropylamine, followed by deprotection
Catalysts, Solvents, and Reaction Optimization
- Catalysts: Palladium-based catalysts such as palladium(II) acetate (Pd(OAc)2) are commonly used in cross-coupling steps to install the amine side chain efficiently.
- Ligands: Triphenylphosphine or other phosphine ligands are employed to enhance catalyst activity and selectivity.
- Solvents: Polar aprotic solvents like acetonitrile, sometimes in biphasic mixtures with water, facilitate the reaction and product isolation.
- Reaction Conditions: Temperature control (60-70 °C) and inert atmosphere (nitrogen protection) are critical for optimal yield and purity.
A notable process improvement involves reducing the amount of expensive palladium catalyst to as low as 0.5–2 mol%, preferably 0.6–0.8 mol%, which lowers costs and palladium residue in the final product. Additionally, avoiding cumbersome distillation and ethanolic HCl treatment steps enhances scalability and yield (up to 84.5%) for large-scale synthesis.
Purification and Isolation
Post-reaction, the crude product is typically purified by:
- Treatment with activated carbon and celite to remove impurities
- Partial distillation of methanol solvent
- Addition of water and sodium hydroxide to precipitate the product
- Filtration and drying to obtain the pure this compound or its salt form (e.g., dihydrochloride)
These steps ensure high purity suitable for research or industrial applications.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Catalyst & Ligands | Solvent | Yield & Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compounds | None (cyclization reaction) | Ethanol or suitable solvent | High yield, selective N1-ethylation required |
| N1-ethylation | Ethyl halide or ethylating agent | Base (e.g., K2CO3) | Polar aprotic solvent | Controlled temperature for selectivity |
| Side chain introduction | Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) | Pd(OAc)2 (0.5-2 mol%), triphenylphosphine | Acetonitrile-water biphasic | Yield up to 84.5%, low Pd residue, scalable |
| Purification | Activated carbon, celite, NaOH precipitation | - | Methanol, water | Efficient impurity removal, product isolation |
Comparative Notes on Preparation Methods
- Conventional methods often require multiple isolation and distillation steps, use higher catalyst loadings, and involve ethanolic HCl treatment, which complicates scale-up.
- Optimized processes reduce catalyst usage, eliminate distillation and acid treatment, and streamline purification, improving yield and reducing costs.
- The use of biphasic solvent systems (acetonitrile-water) simplifies product isolation by phase separation, avoiding complex distillation.
Summary of Research Findings
- The palladium-catalyzed cross-coupling approach is the most practical and economical for large-scale synthesis of this compound.
- Catalyst loading reduction and elimination of harsh acidic treatments significantly improve environmental and economic aspects.
- The synthesis is amenable to scale-up with high reproducibility and product purity.
- Purification via activated carbon and base-induced precipitation provides a robust method for isolating the amine product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer :
- Catalyst Selection : Copper(I) bromide and cesium carbonate are effective catalysts for coupling reactions involving pyrazole intermediates, as demonstrated in Pd-catalyzed cross-coupling reactions .
- Solvent Systems : Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for pyrazole functionalization and hydrogenation steps. Ethanol is preferred for reflux reactions due to its polarity and boiling point .
- Temperature Control : Reactions involving nitro-group reduction (e.g., using Pd/C under hydrogenation at 40 psi) require precise temperature control (e.g., 35–40°C) to avoid side products .
- Yield Optimization : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and crystallization (ethanol/water) improves purity and yield .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the amine and pyrazole moieties. For example, pyrazole protons typically resonate at δ 7.45–8.89 ppm, while amine protons appear as broad singlets (δ 3.24–3.45 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ peaks) .
- Infrared Spectroscopy : N-H stretching vibrations (~3298 cm) and pyrazole ring vibrations (1600–1400 cm) are diagnostic .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Dichloromethane or ethyl acetate effectively separates the product from aqueous layers .
- Chromatography : Gradient elution (0–100% ethyl acetate in hexane) resolves polar impurities .
- Crystallization : Ethanol/water mixtures yield high-purity solids, with melting points (e.g., 104–138°C) serving as purity indicators .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For pyrazole derivatives, electron-withdrawing groups on the pyrazole ring increase electrophilicity .
- Transition State Analysis : Simulate reaction pathways (e.g., hydrogenation or cross-coupling) to identify energy barriers and optimal catalysts .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazole-amine derivatives?
- Methodological Answer :
- Cross-Validation : Combine NMR, MS, and X-ray crystallography to confirm assignments. For example, single-crystal X-ray diffraction resolves ambiguities in proton environments .
- Isotopic Labeling : Use N-labeled amines to distinguish overlapping signals in crowded NMR regions .
Q. What experimental approaches are suitable for studying the structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with substituents at the pyrazole C-3 or amine positions (e.g., halogen, alkyl groups) to assess electronic and steric effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
